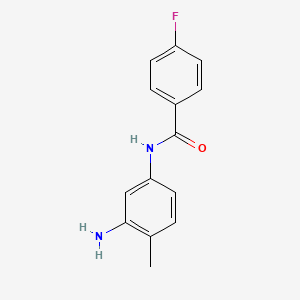

N-(3-Amino-4-methylphenyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(3-amino-4-methylphenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKGCHBTHYYTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to N-(3-Amino-4-methylphenyl)-4-fluorobenzamide

Classical Amidation and Nitro Reduction Pathway

The foundational approach involves sequential amidation of 4-fluorobenzoic acid with 3-nitro-4-methylaniline, followed by reduction of the nitro group to an amine. In a representative procedure, 4-fluorobenzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which subsequently reacts with 3-nitro-4-methylaniline in chlorobenzene at 100°C for 2 hours. The intermediate N-(3-nitro-4-methylphenyl)-4-fluorobenzamide is isolated in 95.8% yield (purity: 98.1%) before reduction.

Reduction of the nitro group employs iron powder in acidic methanol, achieving 80.1% yield of the target amine. However, this method generates significant iron-containing wastewater, necessitating post-treatment filtration and pH adjustment with sodium carbonate. Catalytic hydrogenation alternatives, such as Raney nickel under hydrogen pressure (5–14 kg/cm²), offer cleaner profiles with 70–95.3% yields and reduced environmental impact.

Direct Reductive Amination Strategies

Recent advancements bypass the nitro intermediate by coupling 4-fluorobenzoic acid with 3-amino-4-methylphenol in a one-pot reductive amination. Using triphenyl phosphite as a coupling agent in dichlorobenzene at 115°C, this method achieves 88.2% yield of the target compound. The elimination of nitro intermediates reduces synthesis steps but requires precise temperature control to avoid side reactions.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Methanol emerges as the optimal solvent for methoxylation and reduction steps due to its polarity and miscibility with aqueous reagents. Comparative studies show that substituting methanol with ethanol or isopropanol reduces yields by 15–20%. Catalytically, Raney nickel outperforms iron powder in hydrogenation efficiency (95.3% vs. 80.1% yield), though its higher cost necessitates recovery protocols.

Table 1: Comparative Performance of Reduction Methods

| Method | Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|---|

| Iron Powder Reduction | Fe/HCl | 80.1 | 99.5 | 6 |

| Catalytic Hydrogenation | Raney Ni | 95.3 | 99.5 | 6 |

| Hydrazine Hydrate | Alkaline FeO | 94.5 | 99.0 | 3 |

Temperature and Pressure Effects

Hydrogenation at 80–105°C under 13 kg/cm² hydrogen pressure ensures complete nitro reduction without over-reduction byproducts. Lower temperatures (55–60°C) in iron-mediated processes prolong reaction times to 6 hours but prevent decomposition of sensitive intermediates.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR analysis of this compound reveals characteristic peaks at δ 12.71 (s, 1H, NH), 7.85–7.89 (m, 2H, Ar-H), and 6.75–6.79 (m, 2H, Ar-H). LCMS data confirm a molecular ion peak at m/z 259.1 [M+H]⁺, aligning with theoretical calculations.

Purity Assessment

Electrospray ionization liquid chromatography (ELSD) demonstrates ≥99.5% purity for catalytic hydrogenation products, whereas iron-based methods exhibit slight impurities (98.5–99.1%) due to residual metal ions. Recrystallization from methanol-water mixtures (2:1 v/v) enhances purity to pharmacopeial standards.

Industrial-Scale Adaptations

Patent data highlight scalability up to 1000L batches with consistent yields (94–97%). Continuous-flow reactors are proposed for methoxylation steps to enhance heat transfer and reduce reaction times. Economic analyses favor catalytic hydrogenation despite higher initial costs due to reduced waste treatment expenses.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-methylphenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, quinones, and amino derivatives .

Scientific Research Applications

Chemical Properties and Structure

N-(3-Amino-4-methylphenyl)-4-fluorobenzamide has the following chemical structure:

- Molecular Formula : C13H12F1N2O

- Molecular Weight : 248.25 g/mol

- IUPAC Name : this compound

The compound features an amine group, a fluorobenzene moiety, and an amide functional group, which contribute to its reactivity and biological activity.

Anticancer Activity

One of the most significant applications of this compound is in cancer research. Studies have shown that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines:

- Mechanism of Action : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, it has been evaluated against B-RafV600E kinase, a common mutation in melanoma, showing promising results in inhibiting tumor growth without paradoxical activation of the MAPK pathway .

- Case Study : A series of bis-aryl ureas and amides based on similar scaffolds demonstrated IC50 values ranging from 0.70 to 13.5 nM against B-RafV600E, indicating strong antitumor potential .

Drug Development

This compound serves as a lead compound in the development of new anticancer agents. Its structural modifications have been explored to enhance efficacy and reduce side effects:

- Structural Optimization : Researchers have synthesized various analogs to improve solubility and bioavailability. For example, modifications at the para position of the phenyl ring have been shown to significantly affect the biological activity of the compounds .

Bioorthogonal Chemistry

The compound has potential applications in bioorthogonal chemistry, particularly in pretargeted imaging approaches:

- Bioorthogonal Agents : Compounds with similar structures are being investigated as bioorthogonal agents for labeling and imaging cancer cells, allowing for precise targeting during therapeutic interventions .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibitor of B-RafV600E kinase | IC50 values from 0.70 to 13.5 nM against melanoma cell lines |

| Drug Development | Lead compound for new anticancer agents | Structural modifications enhance efficacy and solubility |

| Bioorthogonal Chemistry | Potential use in imaging techniques | Investigated for pretargeted imaging approaches |

Mechanism of Action

The mechanism of action of N-(3-Amino-4-methylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Br, Cl) enhance stability and influence reactivity in cross-coupling reactions .

- Amino groups (as in N-(4-Aminophenyl)-4-fluorobenzamide) increase solubility and enable further functionalization .

- Thiourea derivatives (e.g., ) exhibit distinct coordination chemistry with metals, relevant for catalysis or bioactivity .

Representative Yields :

- N-(4-Bromophenyl)-4-fluorobenzamide: >90% yield .

- N-(5-Butyl-7-oxo-5,7-dihydroisobenzofuro[5,6-d]oxazol-2-yl)-4-fluorobenzamide: 34.9% yield .

- Thiourea derivatives: 28–36% yield .

The lower yields for complex heterocyclic derivatives (e.g., ) reflect challenges in steric hindrance and purification .

Physical and Chemical Properties

Melting Points and Stability

Biological Activity

Introduction

N-(3-Amino-4-methylphenyl)-4-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles various findings from scientific literature regarding its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

This compound possesses a unique structure that includes an amino group and a fluorine atom, which influence its interactions with biological targets. The presence of the fluorine atom enhances lipophilicity, facilitating cellular penetration, while the amino group can engage in hydrogen bonding with biomolecules.

Structural Formula

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation. For example, studies indicate that similar compounds exhibit potent inhibition of B-RafV600E kinase, a common target in melanoma therapy .

- Antimicrobial Activity : Research suggests that this compound may possess antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In vitro Studies : Compounds structurally related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including melanoma A375 cells. For instance, derivatives showed IC50 values ranging from 0.70 to 13.5 nM against B-RafV600E kinase .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.70 | A375 (B-RafV600E) |

| Compound B | 2.27 | A375 (B-RafV600E) |

| Compound C | 13.5 | A375 (B-RafV600E) |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored:

- Mechanism : It is hypothesized that the compound disrupts bacterial growth by inhibiting key enzymes involved in cell wall biosynthesis or metabolic processes.

Case Studies

- Melanoma Treatment : In a study evaluating novel benzamide derivatives, this compound was included in a series aimed at inhibiting B-RafV600E kinase. Results indicated promising antiproliferative activity and favorable pharmacokinetic profiles .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related benzamides against Gram-positive and Gram-negative bacteria, revealing moderate to high activity levels compared to standard antibiotics .

Q & A

Q. Advanced

- Molecular docking (AutoDock Vina, Schrödinger) : Predict binding poses to targets like COX-2 or EGFR.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.

- QSAR : Correlate substituent effects (e.g., fluorophenyl vs. methyl groups) with activity.

Validate predictions via mutagenesis (e.g., alanine scanning) or competitive binding assays .

What crystallization protocols are recommended for obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis?

Basic

Use slow evaporation from polar aprotic solvents (e.g., DMSO:water 9:1) at 4°C. Optimize crystal growth via seeding or gradient cooling (1°C/day). For data collection, employ SHELXL for structure refinement and WinGX for symmetry validation. Resolve disorder using PLATON’s SQUEEZE .

How can researchers design structure-activity relationship (SAR) studies to evaluate the role of the 4-fluorobenzamide moiety in biological activity?

Q. Advanced

- Synthesize analogs with substituent variations (e.g., Cl, CF₃ at para-position).

- Test in parallel assays (e.g., enzyme inhibition, cytotoxicity).

- Use free-energy perturbation (FEP) calculations to quantify substituent contributions. Correlate logP (e.g., 1.6 for parent compound) with membrane permeability .

What are the recommended storage conditions and stability assessments for this compound in long-term research use?

Basic

Store desiccated at –20°C under argon. Assess stability via:

- HPLC-UV : Monitor degradation (e.g., hydrolysis to 4-fluorobenzoic acid) monthly.

- TGA/DSC : Determine thermal decomposition onset (>150°C expected).

- Light sensitivity : Perform accelerated aging under UV/vis light (ICH Q1B guidelines) .

How should researchers approach the development of radiofluorinated derivatives of this compound for imaging applications?

Advanced

Incorporate ¹⁸F via nucleophilic aromatic substitution (K₂.2.2/K²⁸⁶CO₃ in DMSO at 120°C). Purify using semi-prep HPLC (C18 column, acetonitrile/water). Validate radiochemical purity (>99%) via radio-TLC and perform biodistribution studies in murine models .

What strategies can be employed to address low solubility of this compound in aqueous biological assay systems?

Q. Advanced

- Prodrug design : Introduce phosphate esters or PEGylated derivatives.

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (Tween-80).

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via DLS) .

What in vitro models are appropriate for preliminary evaluation of the antitumor activity of this compound?

Basic

Use established cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) with MTT/WST-1 assays (48–72 hr exposure). Include positive controls (e.g., doxorubicin) and measure apoptosis via Annexin V/PI flow cytometry. Validate selectivity with non-cancerous lines (e.g., HEK-293) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.